Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate
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Overview
Description
Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate is an organic compound that belongs to the class of esters It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a methylamino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(methylamino)-2-phenylacetate: Lacks the trifluoromethyl group, which may result in different chemical properties and reactivity.
Methyl 2-(amino)-2-(4-(trifluoromethyl)phenyl)acetate: Lacks the methyl group on the amino nitrogen, potentially affecting its biological activity.
Uniqueness
The presence of the trifluoromethyl group in Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate imparts unique chemical properties, such as increased lipophilicity and metabolic stability
Properties
Molecular Formula |
C11H12F3NO2 |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H12F3NO2/c1-15-9(10(16)17-2)7-3-5-8(6-4-7)11(12,13)14/h3-6,9,15H,1-2H3 |
InChI Key |
STMZNGHFDRDDTN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC=C(C=C1)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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